molecular formula C9H19N B096197 3,3,5-Trimethylcyclohexylamine CAS No. 15901-42-5

3,3,5-Trimethylcyclohexylamine

Cat. No.: B096197
CAS No.: 15901-42-5
M. Wt: 141.25 g/mol
InChI Key: ZGMQLPDXPUINCQ-UHFFFAOYSA-N
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Description

3,3,5-Trimethylcyclohexylamine, also known as isophorone diamine (IPDA), is a cycloaliphatic diamine valued in materials science for its role as a curing agent in high-performance epoxy resin systems. Its research value is particularly significant in the development of composites manufactured via processes like resin transfer moulding (RTM), where it contributes to optimal resin viscosity for thorough fiber preform impregnation . The reactivity profile of this amine hardener allows for tailored cure kinetics, which is a critical parameter for managing processing windows and the subsequent phase separation of thermoplastic toughening modifiers in the final composite matrix . Furthermore, the cycloaliphatic structure of this compound imparts enhanced resistance to UV-induced yellowing compared to aromatic amines, making it a subject of interest for coatings and composite applications where long-term optical clarity and aesthetic stability are required . Beyond its primary use in polymer science, this diamine has also demonstrated promising activity in emerging environmental research, showing high efficiency in the direct air capture (DAC) of carbon dioxide (CO₂) . In these systems, it facilitates a rapid phase-separation process, forming a solid carbamic acid and enabling efficient CO₂ removal from the atmosphere, which positions it as a compound of interest for developing next-generation carbon capture technologies . Its utility also extends to the synthesis of other valuable chemicals, such as isophorone diisocyanate (IPDI), a key precursor for weatherable polyurethane coatings .

Properties

IUPAC Name

3,3,5-trimethylcyclohexan-1-amine
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InChI

InChI=1S/C9H19N/c1-7-4-8(10)6-9(2,3)5-7/h7-8H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMQLPDXPUINCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10884858
Record name Cyclohexanamine, 3,3,5-trimethyl-
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Molecular Weight

141.25 g/mol
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CAS No.

15901-42-5, 32958-55-7, 32958-56-8
Record name 3,3,5-Trimethylcyclohexanamine
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Record name Cyclohexanamine, 3,3,5-trimethyl-
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Record name (trans)-3,3,5-Trimethylcyclohexylamine
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Record name (cis)-3,3,5-Trimethylcyclohexylamine
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Record name Cyclohexanamine, 3,3,5-trimethyl-
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Record name Cyclohexanamine, 3,3,5-trimethyl-
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Record name (trans)-3,3,5-trimethylcyclohexylamine
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Record name 3,3,5-trimethylcyclohexylamine
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Synthesis and Derivatization Strategies for 3,3,5 Trimethylcyclohexylamine

Synthetic Pathways to 3,3,5-Trimethylcyclohexylamine

Industrial Production Methods

The industrial synthesis of this compound, also known as isophorone (B1672270) diamine (IPDA), is a significant process in the chemical industry. This compound, existing as a mixture of cis and trans isomers, serves as a crucial building block for various applications, including the production of isophorone diisocyanate (IPDI), a key component in light-stable polyurethanes. acs.orgresearchgate.netatamanchemicals.commdpi.com The primary industrial routes to IPDA originate from isophorone and involve multi-step chemical transformations. atamanchemicals.comgoogle.comatamanchemicals.com

Isophorone as a Precursor

Isophorone Synthesis: Acetone undergoes a catalyzed aldol (B89426) condensation to form isophorone. google.com

Isophorone Nitrile (IPN) Formation: Isophorone reacts with hydrogen cyanide to produce IPN. google.comgoogleapis.com

Reductive Amination to IPDA: IPN is then converted to IPDA through catalytic hydrogenation and reductive amination. google.com

This multi-step process is the foundation of large-scale industrial production of this compound. acs.orgresearchgate.net

Reductive Amination of 3-Cyano-3,5,5-trimethylcyclohexanone (B1294546) (Isophoronenitrile, IPN)

The conversion of 3-cyano-3,5,5-trimethylcyclohexanone (IPN) to this compound (IPDA) is achieved through a process of reductive amination. google.compatsnap.com This step involves the reaction of IPN with ammonia (B1221849) and hydrogen in the presence of a catalyst. googleapis.com The process can be carried out in one or two stages.

In a two-stage process, IPN is first reacted with ammonia to form 3-cyano-3,5,5-trimethylcyclohexylimine (isophorone nitrile imine or IPNI). trea.comjustia.com This intermediate is then hydrogenated to yield IPDA. trea.comjustia.com This method allows for potentially higher yields and better control over the reaction conditions. trea.com A one-stage process is also possible, where IPN is directly converted to IPDA in the presence of ammonia, hydrogen, and a hydrogenation catalyst. trea.com

The reaction conditions for the reductive amination, such as temperature and pressure, are crucial for achieving high yields and the desired ratio of cis to trans isomers of IPDA. google.comepo.org For instance, lower temperatures in the initial phase of the reduction of IPNI are reported to favor the formation of IPDA with a higher cis/trans isomer ratio. justia.com

Catalytic Hydrogenation Processes

Catalytic hydrogenation is a cornerstone of the industrial synthesis of this compound from isophorone nitrile (IPN). google.comgoogleapis.com This process involves the use of catalysts to facilitate the addition of hydrogen to the nitrile and imine functionalities. Both homogeneous and heterogeneous catalysis have been explored for this transformation.

Homogeneous catalysis involves the use of catalysts that are in the same phase as the reactants, typically in a liquid phase. uclouvain.be While both homogeneous and heterogeneous catalyst systems are used in the broader chemical industry, including in the initial synthesis of isophorone, heterogeneous catalysts are more commonly emphasized in the hydrogenation of IPN to IPDA. google.com

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is the predominant method for the hydrogenation step in IPDA production. uclouvain.be These catalysts are typically solid materials that are easily separated from the liquid reaction mixture. mdpi.com

Raney Nickel and Raney Cobalt are widely used heterogeneous catalysts in this process. googleapis.compatsnap.com These are fine-grained, porous metal catalysts, also known as spongy nickel or cobalt, derived from a nickel-aluminum or cobalt-aluminum alloy. wikipedia.org The high surface area and inherent hydrogen content of these catalysts make them highly active for hydrogenation reactions. mdpi.com

The choice of catalyst and reaction conditions significantly influences the efficiency and selectivity of the hydrogenation. For example, cobalt catalysts are frequently preferred for the synthesis of IPDA from IPN or its imine intermediate. trea.comresearchgate.net Supported cobalt catalysts, where cobalt is dispersed on a support material like silica (B1680970), have also been shown to be effective and reusable. researchgate.net

The hydrogenation can be carried out in various reactor types, including batch autoclaves, fixed-bed reactors, and multi-stage bubble column reactors, each offering different advantages in terms of production efficiency and control. justia.comgoogle.comepo.org

Catalyst TypeDescriptionKey Features
Raney Nickel A fine-grained, porous nickel catalyst derived from a nickel-aluminum alloy. wikipedia.orgHigh catalytic activity at relatively low temperatures, high surface area. mdpi.com
Raney Cobalt A porous cobalt catalyst prepared from a cobalt-aluminum alloy. trea.comGood catalytic properties for the synthesis of isophorone diamine from isophorone nitrile. trea.com
Supported Cobalt Cobalt dispersed on a support material like silica (SiO2). researchgate.netCan offer high conversion and yield, with good reusability. researchgate.net

Laboratory-Scale Synthetic Methodologies

The laboratory-scale synthesis of this compound, often referred to as isophorone diamine (IPDA), is primarily achieved through the hydrogenation of 3-cyano-3,5,5-trimethylcyclohexanone, also known as isophorone nitrile (IPN). trea.comgoogle.comgoogle.com This process typically involves several key steps, starting from isophorone. google.comatamanchemicals.com

The synthesis commences with the reaction of isophorone with hydrogen cyanide (HCN) to produce isophorone nitrile. google.com This reaction is catalyzed by a base and can be carried out in the presence of various catalysts. Following the formation of IPN, the crucial step is the reductive amination to yield this compound. google.com This is a catalytic hydrogenation process carried out in the presence of ammonia and hydrogen. trea.comgoogle.com

A common laboratory method involves a two-stage process. trea.com In the first stage, isophorone nitrile is reacted with ammonia, often in a solvent like methanol (B129727), to form an imine intermediate. trea.com This step can be facilitated by an imination catalyst. trea.com The subsequent stage involves the hydrogenation of this intermediate in the presence of a hydrogenation catalyst to produce the final product, this compound. trea.com

Another approach involves the direct ammoniation of isophorol (3,3,5-trimethylcyclohexanol), which itself is obtained from the hydrogenation of isophorone. patsnap.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound. rsc.org Key parameters that are manipulated include temperature, pressure, solvent systems, and catalysts.

Temperature and pressure are critical factors in the hydrogenation step. The reaction temperature for the hydrogenation of isophorone nitrile to this compound is typically maintained between 50°C and 150°C. trea.comgoogle.com Some processes may utilize a temperature range of 150°C to 250°C. trea.com One strategy to influence the stereoisomer ratio of the final product is to employ a temperature program during hydrogenation, for instance, starting at a lower temperature (20-90°C) and then increasing it to a higher temperature (90-150°C). trea.com

Hydrogen pressure is another significant parameter, with higher pressures generally favoring the hydrogenation reaction. google.com Typical hydrogen pressures range from 5 to 15 MPa, with some processes operating at up to 50 MPa. trea.comgoogle.com Optimized conditions have been reported at a hydrogen pressure of 6 MPa. atamanchemicals.com The pressure in the reactor can also be varied across different stages of the process. google.com

Table 1: Temperature and Pressure Effects on Synthesis
ParameterRangeReference
Hydrogenation Temperature50-150°C trea.comgoogle.com
Hydrogenation Pressure5-50 MPa trea.comgoogle.com
Optimized Hydrogen Pressure6 MPa atamanchemicals.com

The choice of solvent can significantly impact the reaction. ajms.iq While the imination of isophorone nitrile can be performed with liquid ammonia without an additional solvent, the use of a solvent is often advantageous. trea.com Alcohols with 1 to 4 carbon atoms, such as methanol and ethanol, are commonly employed. trea.comgoogle.com Ethers like tetrahydrofuran (B95107) (THF) and methyl tert-butyl ether (MTBE) are also used. trea.comnih.gov A mixture of isophorone nitrile, liquid ammonia, and methanol is a preferred system for the imination step. trea.com The solvent's role is to dissolve the reactants and facilitate the reaction, and its selection can influence reaction rates and product selectivity. ajms.iq

Table 2: Common Solvent Systems
SolventReference
Methanol trea.comgoogle.com
Ethanol google.com
Tetrahydrofuran (THF) trea.comnih.gov
Methyl tert-butyl ether (MTBE) trea.com

Catalyst selection is a critical aspect of synthesizing this compound. sigmaaldrich.com For the imination step, various catalysts can be used, including inorganic or organic ion exchangers, supported heteropolyacids, and acid metal oxides like aluminum oxide and titanium dioxide. trea.com

In the hydrogenation stage, Raney-type catalysts, particularly those based on cobalt, are frequently preferred due to their high activity. trea.comatamanchemicals.com Raney nickel catalysts are also utilized. google.com These catalysts can be in the form of hollow bodies to reduce the amount of catalyst material required. trea.com Promoters such as mineral or organic bases can be added to enhance catalyst performance and product yield. google.com For instance, a Zn-promoted Ni-Mo unsupported catalyst has been used for the deep hydrogenation of isophorone. patsnap.com The performance of these catalysts is evaluated based on their ability to achieve high conversion rates and selectivity towards the desired product. trea.com

Table 3: Catalysts for Synthesis
Reaction StepCatalyst TypeReference
IminationIon exchangers, heteropolyacids, acid metal oxides trea.com
HydrogenationRaney cobalt, Raney nickel trea.comatamanchemicals.comgoogle.com
HydrogenationZn-promoted Ni-Mo unsupported catalyst patsnap.com

Derivatization of this compound

Derivatization of this compound is a common strategy to modify its chemical properties for various applications, including enhancing its performance in analytical techniques. nih.gov

This compound, being a primary amine, can readily undergo reactions to form amide and imine derivatives.

Amide derivatives are typically synthesized by reacting the amine with a carboxylic acid or its reactive derivatives, such as acyl chlorides. nih.gov This reaction forms a stable amide bond. The formation of amide bonds is a widely used transformation in organic synthesis. nih.gov

Imine derivatives, also known as Schiff bases, are formed through the reaction of the primary amine group of this compound with an aldehyde or a ketone. researchgate.netnih.gov This reaction is often catalyzed and can be achieved through oxidative coupling of the amine. nih.govresearchgate.net For instance, Cu-MOF has been used as a catalyst for the synthesis of imines from primary amines in a THF solvent. nih.govresearchgate.net The formation of imines is an important step in the synthesis of various other functional groups and biologically active compounds. nih.gov

An in-depth examination of the synthesis and derivatization pathways for this compound, also known as Isophorone diamine (IPDA), reveals its significance as a versatile chemical building block. This article explores key transformations of IPDA, focusing on the preparation of protected derivatives, its conversion to isocyanates, and its role in the synthesis of complex chiral ligands.

2 Preparation of Protected Amine Derivatives (e.g., Bis-tosyl, Bis-Fmoc, Bis-Boc, Bis-Z)

3-Aminomethyl-3,5,5-trimethylcyclohexylamine (Isophorone diamine, IPDA) is a chiral diamine produced industrially as a mixture of four stereoisomers, with a cis-to-trans ratio of approximately 3:1. nih.govacs.orgatamanchemicals.comresearchgate.net For applications in areas like chiral ligand synthesis, separation of these stereoisomers is essential. One effective strategy involves the derivatization of the amine groups with protecting groups, which facilitates the separation of the diastereomers. acs.org

Starting from the industrial bulk mixture of IPDA, the preparation of various protected derivatives of the cis-isomer has been successfully demonstrated. nih.govacs.orgacs.orgresearchgate.net These include the bis-tosyl, bis-Fmoc, bis-Boc, and bis-Z derivatives. nih.govacs.orgresearchgate.net The derivatization process itself can aid in purification; for instance, recrystallization of the crude mixture of the tosylamides or the various carbamates can furnish the diastereomerically pure racemic cis-stereoisomers. acs.org This approach provides a viable route to obtaining the pure cis-IPDA precursor, which is often the desired isomer for further chiral applications. acs.org

The separation of the four stereoisomers from the industrial product was initially explored through derivatization into these protected forms, followed by preparative High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase. acs.orgatamanchemicals.com This technique allows for the isolation of the pure cis enantiomers. nih.govresearchgate.netresearchgate.net

Table 1: Common Protecting Groups for Isophorone Diamine (IPDA)

Protecting Group AbbreviationFull Chemical Name
Tosyl p-Toluenesulfonyl
Fmoc 9-Fluorenylmethyloxycarbonyl
Boc tert-Butoxycarbonyl
Z (or Cbz) Carboxybenzyl

This table lists common amine protecting groups used in the derivatization of IPDA.

3 Synthesis of Isocyanates (e.g., Isophorone Diisocyanate, IPDI)

A primary industrial application of this compound is its use as a precursor in the synthesis of Isophorone Diisocyanate (IPDI). atamanchemicals.comacs.orgoecd.org IPDI is a key aliphatic diisocyanate used extensively in the production of polyurethanes for coatings and other applications. acs.orgoecd.org The worldwide production of IPDA is estimated at around 35,000 tons per year, a significant portion of which is converted to IPDI. oecd.org

The conversion of IPDA to IPDI is typically achieved through phosgenation. atamanchemicals.com This process involves reacting the diamine with phosgene (B1210022) (COCl₂). Another patented method describes obtaining a crude IPDI product by reacting IPDA with a solvent like o-dichlorobenzene and excess phosgene, followed by purification via rectification to yield a high-purity product. googleapis.com

The synthesis of the IPDA precursor itself often starts from isophorone. google.com The multi-step process includes the reaction of isophorone with hydrogen cyanide to form isophorone nitrile (IPN), followed by a catalytic reductive amination (also called aminating hydrogenation) to yield IPDA. google.comgoogle.com The resulting IPDA, a mixture of cis and trans isomers, is then used as the starting material for IPDI production. google.com

Table 2: Overview of Isophorone Diisocyanate (IPDI) Synthesis

StepReactantsProductPurpose
1 Isophorone, Hydrogen CyanideIsophorone Nitrile (IPN)Creation of the nitrile precursor. google.com
2 Isophorone Nitrile (IPN), Ammonia, Hydrogen, CatalystIsophorone Diamine (IPDA)Reductive amination to form the diamine. google.comgoogle.com
3 Isophorone Diamine (IPDA), PhosgeneIsophorone Diisocyanate (IPDI)Conversion of the diamine to the diisocyanate. atamanchemicals.comgoogleapis.com

This table outlines the general industrial pathway from isophorone to the final IPDI product.

4 Chiral Derivatives and Ligand Synthesis

Isophorone diamine is a non-C₂-symmetric chiral 1,4-diamine, making it an attractive building block for creating novel chiral ligands and organocatalysts. nih.govacs.orgacs.org A significant breakthrough in this area was the development of an efficient method for the optical resolution of IPDA. acs.org

The process allows for the large-scale separation of the enantiomers of cis-IPDA. nih.govresearchgate.net This is accomplished by salt formation with an enantiomerically pure acid, specifically (R,R)-dibenzoyl tartaric acid. acs.orgacs.orgacs.org One recrystallization of the resulting mixture yields the diastereomerically pure salt. acs.org This method conveniently provides access to enantiomerically pure cis-IPDA in gram quantities, which is crucial for its use in asymmetric synthesis. nih.govresearchgate.net The absolute configurations of the isolated enantiomers have been assigned and confirmed. acs.orgatamanchemicals.com

1 Salen Ligands

The availability of enantiomerically pure cis-IPDA has enabled the synthesis of a variety of chiral Salen-type ligands. nih.govacs.orgresearchgate.netacs.org These bissalicylidene imine ligands are prepared from the enantiopure 1,4-diamine and have been fully characterized. nih.govacs.org

A detailed structural analysis of a nickel(II) complex of one of these IPDA-based Salen ligands was conducted using X-ray crystallography. nih.govresearchgate.netacs.org The crystal structure revealed a significant conformational preference of the ligand. The cis-IPDA backbone adopts a chair conformation where both the amino and the aminomethyl functional groups are situated in equatorial positions. nih.govacs.orgresearchgate.net This spatial arrangement has a profound consequence on how the ligand coordinates to a metal center. Instead of the two salicylidene imine arms of a single ligand molecule converging to chelate one metal ion, they are positioned to act as bridging ligands between two separate nickel ions, leading to the formation of a Ni₄L₄ complex. nih.govacs.org This bridging behavior is a direct result of the inherent conformational bias of the 3,3,5-trimethylcyclohexyl scaffold. nih.gov

Reactivity and Reaction Mechanisms of 3,3,5 Trimethylcyclohexylamine

Nucleophilic Reactivity of Amine Groups

The presence of primary amine groups makes 3,3,5-Trimethylcyclohexylamine a reactive nucleophile, enabling it to participate in a variety of chemical transformations.

The amine groups of this compound readily react with the oxirane ring of epoxides. This reaction is fundamental to its use as a curing agent in epoxy resin systems. noaa.govgoogle.comatamanchemicals.com The nucleophilic nitrogen atom of the amine attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a new carbon-nitrogen bond and a hydroxyl group. ingentaconnect.com The reaction proceeds via a nucleophilic addition mechanism. The less sterically hindered carbon of the epoxide is generally the preferred site of attack. The resulting secondary amine can further react with another epoxide molecule, leading to cross-linking.

A study involving the reaction of isophorone (B1672270) with hydrogen peroxide and ammonia (B1221849) yielded 2,3-epoxy-1-hydroperoxy-3,5,5-trimethylcyclohexylamine and 1,1′-peroxybis(2,3-epoxy-3,5,5-trimethylcyclohexyl)amine, demonstrating the reactivity of the amine group in the presence of an epoxide functionality within the same molecule. rsc.org

This compound reacts with isocyanates to form urethane (B1682113) linkages. atamankimya.com This reaction is a key step in the formation of polyurethanes and polyureas, where the diamine acts as a chain extender. oecd.orgindustrialchemicals.gov.au The nucleophilic amine group adds to the electrophilic carbon atom of the isocyanate group (-NCO). This addition reaction results in the formation of a stable urethane bond (-NH-CO-O-). The reaction is typically fast and exothermic.

The compound is a precursor in the production of isophorone diisocyanate (IPDI), a widely used monomer in the polyurethane industry. canada.ca This transformation involves the reaction of this compound with phosgene (B1210022). canada.cagoogle.com

This compound reacts with carbon dioxide (CO2) to form carbamic acid. acs.org This reaction is of significant interest for carbon capture technologies. tratamentodeagua.com.brresearchgate.net The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of CO2, leading to the formation of a zwitterionic intermediate which then rearranges to form the carbamic acid. tratamentodeagua.com.br

Research has shown that isophorone diamine can efficiently capture CO2, even at low concentrations found in the atmosphere, through a liquid-solid phase-separation system where the resulting carbamic acid precipitates as a solid. acs.orgtratamentodeagua.com.brresearchgate.net The reaction is reversible, and the captured CO2 can be released at relatively low temperatures, making the process energy-efficient. tratamentodeagua.com.brresearchgate.netnih.gov Studies have demonstrated that the CO2/IPDA molar ratio can be ≥1, even in water as a solvent, and the captured CO2 can be completely desorbed at 333 K (60 °C). tratamentodeagua.com.brresearchgate.netnih.gov The formation of [3-(aminomethyl)-3,5,5-trimethylcyclohexyl]carbamic acid has been confirmed through various analytical techniques. nih.gov

Table 1: CO2 Capture Performance of this compound (IPDA)

Parameter Value Reference
CO2 Removal Efficiency (400 ppm CO2) >99% acs.orgtratamentodeagua.com.brresearchgate.net
CO2/IPDA Molar Ratio ≥1 tratamentodeagua.com.brresearchgate.net

Catalytic Applications and Mechanistic Studies

The reactivity of this compound makes it a valuable component in various catalytic and polymerization processes.

This compound is widely used as a curing agent or hardener for epoxy resins. atamankimya.comatamanchemicals.comoecd.orgindustrialchemicals.gov.au Its diamine structure allows it to react with the epoxide groups of the resin, creating a cross-linked, three-dimensional network. ingentaconnect.com This process, known as curing, transforms the liquid resin into a hard, durable thermoset polymer with excellent mechanical properties, chemical resistance, and adhesion. atamankimya.comatamanchemicals.com It is particularly utilized in applications requiring low color and odor, high flexural strength, and superior chemical resistance, such as industrial floorings, coatings, and adhesives. atamanchemicals.comoecd.org

The curing kinetics of epoxy systems using this compound as a hardener have been investigated using techniques like differential scanning calorimetry (DSC). researchgate.netmdpi.com These studies determine key kinetic parameters such as the activation energy (Ea) and the reaction model, which are crucial for optimizing curing processes and predicting the final properties of the material. ingentaconnect.commdpi.com

The curing reaction of an epoxy resin with an amine hardener typically involves the reaction of the primary amine with an epoxy group to form a secondary amine, which can then react with another epoxy group. ingentaconnect.com The hydroxyl groups formed during the epoxy-amine reaction can also catalyze the etherification reaction between epoxy groups, although this is generally less significant at lower temperatures. ingentaconnect.com

Kinetic studies on epoxy systems containing this compound have shown that the activation energy is often independent of the extent of conversion, with typical values ranging from 57 to 62 kJ·mol−1. mdpi.com The curing process can often be described by a two-parameter autocatalytic kinetic model, such as the Šesták–Berggren model. mdpi.com The ratio of the epoxy resin to the curing agent significantly affects the cure kinetic parameters, with an optimal ratio leading to the maximum enthalpy change and glass transition temperature (Tg). researchgate.netresearchgate.net

Table 2: Curing Kinetic Parameters for an Epoxy System with this compound

Kinetic Parameter Value Range Method Reference
Activation Energy (Ea) 57 - 62 kJ·mol−1 Isoconversional Methods (DSC) mdpi.com
Reaction Model Šesták–Berggren [SB(m,n)] Master Plot Curves mdpi.com

Role as a Curing Agent and Hardener in Polymer Systems

Polyurethane and Polyurea Formulations

3-aminomethyl-3,5,5-trimethylcyclohexylamine, or Isophorone Diamine (IPDA), is a crucial building block in polymer chemistry, particularly in the formulation of polyurethanes and polyureas. atamankimya.comatamankimya.com Its primary role is as a precursor to Isophorone Diisocyanate (IPDI), an aliphatic diisocyanate that accounts for a significant portion of the specialty diisocyanate market. wikipedia.orgmdpi.com The synthesis of IPDI involves the phosgenation of IPDA. wikipedia.orgwikipedia.org This diisocyanate is highly valued for producing light-stable and weather-resistant polyurethane coatings and elastomers, which are resistant to abrasion and degradation from ultraviolet light. wikipedia.orgmdpi.com

IPDA itself is widely used as a curing agent or hardener for epoxy resins and as a chain extender in polyurethane and polyurea systems. atamankimya.comwikipedia.orgoecd.org When used as a curing agent, IPDA's two amine groups react with isocyanate groups to form urea (B33335) linkages, or with epoxy groups, crosslinking the polymer chains. atamankimya.comgoogle.com This reaction imparts desirable properties to the final material, including enhanced mechanical strength, chemical resistance, and thermal stability. atamankimya.comatamanchemicals.com The cycloaliphatic structure of IPDA contributes to the flexibility and resilience of the resulting polymers, even at low temperatures. atamankimya.com

Furthermore, non-isocyanate routes to polyurethanes have been developed utilizing IPDA. mdpi.com In one such method, IPDA reacts with ethylene (B1197577) carbonate to create intermediates with carbamate (B1207046) fragments, which can then be used to synthesize urethane acrylates for applications like 3D printing. mdpi.com The different reactivity of the primary and secondary amine groups in IPDA allows for selective reactions and the design of polymers with specific properties. wikipedia.orgpaint.org

Catalytic Activity in Organic Transformations

Isophorone Diamine (IPDA) and its derivatives exhibit significant catalytic activity in various organic transformations. IPDA itself can act as a catalyst or accelerator in processes like epoxy and polyurethane curing, promoting faster reaction times. atamankimya.comatamanchemicals.com

The synthesis of IPDA from isophorone nitrile (IPN) is a catalyzed, two-stage process involving imination followed by hydrogenation. trea.com Various catalysts are employed for these steps, including:

Imination Catalysts : Acidic catalysts like organic ion exchangers, zeolites, supported heteropoly acids (e.g., phosphotungstic acid on titania), and metal oxides (e.g., alumina, titania) are used to facilitate the reaction of IPN with ammonia to form the intermediate ketimine. trea.comgoogle.com

Hydrogenation Catalysts : Raney catalysts, particularly those based on cobalt, are frequently used for the reduction of the intermediate imine and nitrile groups to form IPDA. trea.compatsnap.com Nickel, copper, and iron-based catalysts are also effective. trea.com

Derivatives of IPDA have been developed as potent organocatalysts. For instance, chiral bis(thio)urea catalysts synthesized from enantiomerically pure IPDA have been successfully used in the asymmetric Morita–Baylis–Hillman reaction. nih.govacs.org In a specific example, a bis(thiourea) catalyst derived from IPDA, when combined with a novel base, N,N,N',N'-tetramethylisophoronediamine (TMIPDA), afforded the desired product in high yield (75%) and excellent enantioselectivity (96% ee). acs.org Additionally, ytterbium acetate (B1210297) has been shown to effectively catalyze the methoxycarbonylation of IPDA with dimethyl carbonate. researchgate.net

Mechanistic Investigations of Reaction Pathways

The reaction mechanisms involving IPDA and its derivatives have been the subject of detailed investigations to optimize reaction conditions and understand product formation.

The industrial production of IPDA from isophorone nitrile (IPN) proceeds through a complex reaction network. mdpi.comtrea.com The process begins with the imination of IPN with ammonia, which can be uncatalyzed but requires long reaction times and high temperatures, or catalyzed by various acidic materials for higher efficiency. google.com This is followed by catalytic hydrogenation, where the intermediate ketimine and the original nitrile group are reduced. wikipedia.orgtrea.com The mechanism of reductive amination over heterogeneous catalysts is understood to involve a hydrogen-borrowing or dehydrogenation-condensation-hydrogenation sequence. scispace.com

In polyurethane formation, the selectivity of the two different isocyanate groups in IPDI (derived from IPDA) is crucial. paint.org The primary and secondary NCO groups exhibit different reactivities, which are influenced by temperature and the type of catalyst used (e.g., metal catalysts like DBTL or tertiary amines). paint.org This differential reactivity allows for the controlled synthesis of prepolymers with low residual monomer content. wikipedia.org

Mechanistic studies have also shed light on the role of IPDA in other reactions. In the curing of epoxy resins, the amine groups of IPDA engage in nucleophilic attack on the epoxide ring, leading to ring-opening and the formation of a cross-linked polymer network. bohrium.commdpi.com Quantum chemical calculations have been employed to study the mechanism of CO2 capture by IPDA, revealing that the process involves the formation of carbamates and a subsequent solid-liquid phase transition driven by the product's lattice energy. eep1987.com The decomposition of these carbamates at higher temperatures releases the IPDA curing agent and CO2, which can act as a blowing agent for creating epoxy foams. researchgate.net

Stereoselective Reactions and Asymmetric Catalysis

Enantioselective Synthesis Utilizing Chiral this compound Derivatives

Isophorone Diamine (IPDA) is a chiral, non-C2-symmetric diamine that is produced industrially as a mixture of four stereoisomers (a cis/trans ratio of approximately 3:1). researchgate.netacs.orgatamanchemicals.com This readily available starting material serves as a valuable building block for the synthesis of enantiomerically pure ligands and catalysts for asymmetric synthesis. researchgate.netacs.org

The separation of the stereoisomers is a critical first step. An efficient method for the optical resolution of the cis-IPDA racemate involves fractional crystallization through diastereomeric salt formation with chiral acids like dibenzoyl tartaric acid. researchgate.netacs.org This technique can conveniently provide enantiomerically pure cis-IPDA on a large scale (e.g., 100-gram quantities). researchgate.net

Once the enantiomerically pure diamine is obtained, it can be converted into a variety of chiral derivatives. Common protecting groups are used to modify the amine functionalities, leading to the preparation of bis-tosyl, bis-Fmoc, bis-Boc, and bis-Z derivatives of cis-IPDA. researchgate.netacs.org These derivatives are often precursors for more complex chiral structures. For example, enantiopure IPDA is used to synthesize:

Salen Ligands : These are tetradentate Schiff base ligands formed by the condensation of a diamine with two equivalents of a salicylaldehyde (B1680747) derivative. A number of salen ligands have been prepared from enantiomerically pure IPDA and fully characterized, including analysis of their metal complexes (e.g., with Nickel) by X-ray crystallography. researchgate.netacs.org

Bis(thio)urea Organocatalysts : These are synthesized from IPDA and have proven effective in asymmetric reactions. acs.org

Bifunctional Quaternary Ammonium (B1175870) Salts : These catalysts, incorporating both a quaternary ammonium group and another functional group (like a urea or thiourea), have been synthesized from enantiopure IPDA for use in asymmetric transformations. nih.govjku.at

The stereochemistry of these derivatives is crucial for their function in inducing chirality in chemical reactions. X-ray crystallography of a nickel-salen complex derived from cis-IPDA revealed that the cyclohexane (B81311) ring preferentially adopts a chair conformation where both the amino and aminomethyl groups are in equatorial positions. researchgate.netacs.org

Applications in Asymmetric Transformations

The chiral derivatives of Isophorone Diamine (IPDA) are employed as ligands and organocatalysts in a range of asymmetric transformations, leveraging their defined three-dimensional structures to control the stereochemical outcome of reactions. trea.comsigmaaldrich.com

Key applications include:

Asymmetric Catalysis with Metal Complexes : Chiral salen ligands derived from enantiopure IPDA form complexes with various metals. researchgate.net These metal complexes can then serve as catalysts for stereoselective reactions. The specific geometry of the IPDA backbone influences the coordination environment around the metal center, which is key to inducing enantioselectivity. researchgate.netacs.org

Organocatalysis : Chiral bifunctional catalysts based on the IPDA scaffold have been developed. Bis(urea) and bis(thiourea) catalysts derived from IPDA act as hydrogen-bond donors, activating substrates in reactions like the Morita–Baylis–Hillman reaction. nih.govacs.org For example, the reaction between 2-cyclohexen-1-one (B156087) and cyclohexanecarbaldehyde, catalyzed by an IPDA-derived bis(thiourea), yielded the product with 96% enantiomeric excess. acs.org

Chiral Recognition : The inherent chirality and functional groups of IPDA derivatives make them candidates for applications in chiral recognition and the development of chiral building blocks for synthesizing complex molecules like pharmaceuticals. nih.govmagtech.com.cn

Biocatalytic Transformations : While not directly using IPDA derivatives, related studies on the biocatalytic synthesis of 3-substituted cyclohexylamine (B46788) derivatives highlight the importance of this structural motif in asymmetric synthesis. researchgate.net Enzymes like ω-transaminases are used to create chiral amine centers on a cyclohexane ring, demonstrating a complementary biological approach to accessing such valuable compounds. researchgate.net

The development of catalysts from IPDA is an active area of research, aiming to create efficient and selective systems for producing enantiomerically pure compounds. nih.gov

Data Tables

Table 1: Catalytic Systems in the Synthesis and Application of Isophorone Diamine (IPDA)

Reaction Type Catalyst/System Reactant(s) Product(s) Key Finding Citation
IPN Imination Supported Heteropoly Acid Isophorone Nitrile (IPN), Ammonia 3-cyano-3,5,5-trimethylcyclohexaneimine High stability and activity under iminating conditions. google.com
IPN Hydrogenation Raney Cobalt (hollow body form) Isophorone Nitrilimine, Hydrogen Isophorone Diamine (IPDA) High yields with lower catalyst quantities compared to standard forms. trea.com
Methoxycarbonylation Ytterbium Acetate IPDA, Dimethyl Carbonate Methyl N-(3-{[(methoxycarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl) carbamate (IPDC) Ytterbium acetate showed the highest catalytic activity among various metal acetates. researchgate.net

| Morita–Baylis–Hillman | IPDA-derived Bis(thiourea) / TMIPDA | 2-cyclohexen-1-one, Cyclohexanecarbaldehyde | Chiral Morita–Baylis–Hillman adduct | Achieved 75% yield and 96% enantiomeric excess. | acs.org |

Table 2: Enantioselective Synthesis and Derivatives of Isophorone Diamine (IPDA)

Process Reagent/Method Starting Material Product/Derivative Purpose/Application Citation
Optical Resolution Dibenzoyl Tartaric Acid Racemic cis-IPDA Enantiomerically pure cis-IPDA Preparation of chiral building blocks. researchgate.netacs.org
Derivatization Boc-anhydride, Fmoc-Cl, etc. Enantiopure IPDA Bis-Boc-IPDA, Bis-Fmoc-IPDA Precursors for chiral ligands and catalysts. researchgate.net
Ligand Synthesis Salicylaldehyde derivatives Enantiopure IPDA Chiral Salen Ligands Formation of metal complexes for asymmetric catalysis. researchgate.netacs.org

| Organocatalyst Synthesis | Isothiocyanates | Enantiopure IPDA | Chiral Bis(thiourea) catalysts | Application in asymmetric organocatalysis (e.g., Morita-Baylis-Hillman). | acs.org |

Advanced Characterization and Spectroscopic Analysis of 3,3,5 Trimethylcyclohexylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of 3,3,5-trimethylcyclohexylamine. Through the analysis of ¹H and ¹³C nuclei and their interactions, a detailed map of the molecular framework can be constructed. This compound exists as a mixture of cis and trans stereoisomers, and NMR spectroscopy is pivotal in differentiating and characterizing these forms.

¹H NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons within a molecule. For this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the various proton groups. The chemical shifts (δ) are influenced by the electronic environment and the spatial orientation of the protons.

The spectrum is expected to show signals for the methine proton attached to the amine group (CH-NH₂), the methylene (B1212753) protons of the cyclohexane (B81311) ring (CH₂), the methine proton at the 5-position, and the methyl (CH₃) protons. The integration of these signals corresponds to the number of protons in each unique environment.

The cis and trans isomers of this compound will display different ¹H NMR spectra due to the different spatial arrangements of the substituents, which affects the shielding and deshielding of the protons. For instance, the chemical shift of the proton on the carbon bearing the amino group (C1-H) is expected to differ between the isomers. In many substituted cyclohexanes, axial and equatorial protons have distinct chemical shifts.

Illustrative ¹H NMR Data for an Analogous Compound (cis-3,3,5-Trimethylcyclohexanol)

Proton Chemical Shift (δ, ppm)
CH-OH ~3.5-4.0
Ring CH₂ ~1.0-2.0
Ring CH ~1.5-1.8
C3-CH₃ (axial & equatorial) ~0.8-1.0
C5-CH₃ ~0.8-0.9

Note: This data is for an analogous compound and serves for illustrative purposes only. Specific experimental data for this compound was not available in the searched resources.

¹³C NMR for Carbon Skeleton and Configurational Assignments

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for elucidating the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.

The spectrum is expected to show signals for the carbon attached to the amino group (C-NH₂), the methylene carbons of the ring, the quaternary carbon at the 3-position, the methine carbon at the 5-position, and the methyl carbons. The presence of cis and trans isomers will result in a more complex spectrum, with separate signals for the non-equivalent carbons in each isomer. The difference in chemical shifts, particularly for the ring carbons, can be used to assign the stereochemistry of the isomers. For instance, in substituted cyclohexanes, an axial methyl group typically appears at a higher field (lower ppm value) compared to an equatorial methyl group due to the gamma-gauche effect.

Typical ¹³C NMR Chemical Shift Ranges for Substituted Cyclohexanes

Carbon Environment Approximate Chemical Shift (δ, ppm)
C-NH₂ 45-60
Ring CH₂ 20-45
Ring CH 25-50
Quaternary C 30-45
CH₃ 15-30

Note: These are general ranges and the actual values for this compound may vary.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, typically those on adjacent carbon atoms. This is instrumental in tracing the connectivity of the cyclohexane ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). HMBC is particularly useful for identifying the connectivity around quaternary carbons and for piecing together different fragments of the molecule. For this compound, HMBC can confirm the positions of the methyl groups and the amino group on the cyclohexane ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational modes include:

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region.

N-H Bending (Scissoring): A characteristic absorption for primary amines is found in the range of 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines typically appears in the 1000-1250 cm⁻¹ region. libretexts.org

N-H Wagging: A broad absorption band can often be observed in the 650-900 cm⁻¹ range, which is characteristic of the out-of-plane bending of the N-H bond in primary amines. libretexts.org

Typical FT-IR Absorption Bands for Primary Aliphatic Amines

Vibrational Mode Frequency Range (cm⁻¹)
N-H Stretch (asymmetric & symmetric) 3300-3500
C-H Stretch 2850-3000
N-H Bend (scissoring) 1590-1650
C-N Stretch 1000-1250

Near-Infrared (NIR) Spectroscopy for Curing Monitoring and Quantitative Analysis

Near-Infrared (NIR) spectroscopy, which covers the region from approximately 780 to 2500 nm, is a powerful analytical tool for both qualitative and quantitative analysis. The absorption bands in the NIR region are typically overtones and combination bands of the fundamental vibrations observed in the mid-infrared region.

For this compound, NIR spectroscopy can be particularly useful in industrial applications. For instance, it can be employed for real-time monitoring of curing processes where this amine is used as a hardener for epoxy resins. The changes in the NIR spectra, particularly in the regions corresponding to N-H and C-H vibrations, can be correlated with the extent of the reaction and the degree of cure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining molecular weight and elucidating molecular structure.

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing thermally labile and non-volatile molecules like this compound. nih.gov In positive ion mode, the molecule readily accepts a proton (H⁺) due to the basic nature of the amine group, forming a protonated molecule [M+H]⁺. The molecular formula of this compound is C₉H₁₉N, giving it a molecular weight of approximately 141.28 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak at an m/z value corresponding to this protonated species.

By increasing the energy within the mass spectrometer, the protonated molecule can be induced to fragment. This process, often studied in tandem mass spectrometry (MS/MS), provides valuable structural information. nih.gov The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For this compound, common fragmentation pathways would involve the loss of small neutral molecules or cleavage of the cyclohexane ring.

Table 2: Predicted ESI-MS Ions for this compound

Ion Predicted m/z Description
[M+H]⁺ ~142.3 Protonated molecular ion.
[M+Na]⁺ ~164.3 Sodium adduct, common in ESI.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is an ideal method for assessing the purity of volatile compounds like this compound.

In a GC-MS analysis, a sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the column. nih.gov As each component elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated. The retention time (the time it takes for a compound to pass through the column) helps to identify the compound, while the mass spectrum confirms its identity. Impurities in a sample of this compound would appear as separate peaks in the chromatogram with different retention times and their own unique mass spectra, allowing for their identification and quantification. thermofisher.comnih.gov

X-ray Crystallography

This compound is a chiral molecule. X-ray crystallography is the most reliable method for the unambiguous determination of the absolute configuration of chiral centers in a molecule, provided a suitable single crystal can be grown. springernature.comnih.govnih.gov The analysis of the diffraction pattern allows for the assignment of the R/S configuration at each stereocenter.

Furthermore, this technique reveals the preferred conformation of the molecule in the solid state. Substituted cyclohexanes typically adopt a "chair" conformation to minimize steric strain. X-ray analysis would confirm this and provide precise torsional angles and the axial or equatorial positions of the amine and methyl substituents on the ring. researchgate.net

Amines are effective ligands in coordination chemistry, capable of donating their lone pair of electrons to a metal center to form a coordination complex. While specific studies on this compound as a ligand are not prevalent, extensive research on structurally similar triaminocyclohexane-based ligands demonstrates the power of X-ray crystallography in this area. rsc.orgnih.gov

When a ligand like a substituted cyclohexylamine (B46788) coordinates to a metal ion (e.g., Copper(I), Nickel(II), Zinc(II)), the resulting complex can be crystallized and analyzed. rsc.org X-ray diffraction of these crystals reveals critical information about the coordination geometry around the metal center (e.g., tetrahedral, square planar, octahedral), the bond lengths between the metal and the nitrogen atoms of the ligand, and any distortions in the ligand's geometry upon coordination. rsc.orgmdpi.com

Table 3: Representative Crystallographic Data for a Metal Complex with a Cyclohexylamine-based Ligand (Data is illustrative, based on known structures of related complexes)

Parameter Typical Value Significance
Metal-Nitrogen Bond Length 2.0 - 2.2 Å Indicates the strength of the coordination bond. rsc.org
N-Metal-N Bond Angle 90° or 109.5° (idealized) Defines the coordination geometry (e.g., octahedral or tetrahedral). nih.gov
Ligand Conformation Chair The cyclohexane ring typically retains its stable chair conformation within the complex. rsc.org
Crystal System (e.g., Monoclinic, Orthorhombic) Describes the symmetry of the crystal lattice. mdpi.com

Chromatographic Techniques for Separation and Purity

Chromatographic methods are indispensable for assessing the purity of this compound and for separating its various isomers. High-performance liquid chromatography and gas-liquid chromatography are the primary techniques utilized for these purposes.

This compound is a chiral compound that exists as a mixture of cis and trans geometric isomers, with each isomer being a pair of enantiomers (non-superimposable mirror images). wikipedia.org While standard HPLC can separate the cis and trans diastereomers, the separation of the enantiomeric pairs requires a specialized approach known as chiral HPLC. nih.gov

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation on standard HPLC columns impossible. Chiral HPLC achieves separation by creating a chiral environment, most commonly through the use of a chiral stationary phase (CSP). csfarmacie.czchiralpedia.com The stationary phase is composed of a single enantiomer of a chiral molecule that is bonded to the surface of silica (B1680970) support particles. chiralpedia.com When the racemic mixture of this compound passes through the column, the enantiomers form transient, diastereomeric complexes with the CSP. chiralpedia.com These complexes have different energies of interaction and stability, leading to different retention times and enabling their separation.

Several types of CSPs are available and could be applied to the separation of a chiral amine like this compound:

Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives are widely used and have proven effective for a broad range of chiral compounds, including those with amine functional groups. csfarmacie.cz

Cyclodextrin-based CSPs: Cyclodextrins are cyclic oligosaccharides that have a chiral cavity. They can separate enantiomers based on the differential inclusion of the analyte molecules into this cavity. csfarmacie.cz

Protein-based CSPs: Chiral selectors like certain proteins can be immobilized on silica for specific chiral separations, although they are often used in reversed-phase mode. hplc.eu

An alternative, though less common, method is the use of a chiral mobile phase additive (CMPA), where a chiral selector is added to the mobile phase. chiralpedia.com This selector forms diastereomeric complexes with the analyte enantiomers in the mobile phase, which can then be resolved on a standard achiral column. chiralpedia.com Another approach is indirect separation, where the amine enantiomers are first reacted with a chiral derivatizing agent to form diastereomers, which can then be easily separated using conventional achiral HPLC. nih.govchiralpedia.com

Gas-liquid chromatography, a subset of gas chromatography (GC), is a robust and widely used technique for the quantitative analysis and purity assessment of volatile and semi-volatile compounds like this compound. This method is suitable for determining the concentration of the amine and for monitoring process control during industrial production. nih.gov

In a typical GLC analysis, a small sample volume is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase, which is a liquid film coated on the inner wall. Separation is based on the differential partitioning of the analyte between the gas and liquid phases. For amines, polar capillary columns are often employed to achieve good peak shape and resolution.

For quantitative analysis, a detector is placed at the end of the column. Common detectors include:

Flame Ionization Detector (FID): Highly sensitive to organic compounds, providing a response proportional to the mass of carbon atoms, making it excellent for quantification.

Mass Spectrometry (MS): Provides both quantitative data and structural information, allowing for definitive identification of the compound and any impurities. nih.gov

A typical GC method for the quantitative analysis of a cycloaliphatic amine would involve temperature programming, where the column temperature is gradually increased to ensure the efficient elution of all components. nih.gov The method is validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov For instance, studies on the related compound cyclohexylamine have demonstrated that GC-MS can achieve a wide linear range with low limits of detection (in the ng/mL range) and high accuracy, with recovery estimates often exceeding 90%. nih.gov

Thermal Analysis

Thermal analysis techniques are crucial for evaluating the performance of this compound, particularly when it is used as a hardener for epoxy resins. These methods measure changes in the physical properties of a material as a function of temperature.

Differential Scanning Calorimetry (DSC) is a primary tool for studying the curing (cross-linking) reaction of epoxy resins with hardeners like this compound. wsu.edu The epoxy-amine reaction is exothermic, and DSC measures the heat flow associated with this reaction, providing critical data on the curing process. researchgate.net

Curing Kinetics: DSC analysis can be performed under non-isothermal (dynamic scan) or isothermal conditions.

Dynamic Scans: The sample is heated at a constant rate (e.g., 5, 10, 15 °C/min) to determine the total heat of reaction (ΔH) and the temperatures at which the reaction starts, peaks, and ends. uotechnology.edu.iq This data is often used to calculate the activation energy (Ea) of the curing reaction using models such as the Kissinger or Flynn-Wall-Ozawa methods. researchgate.net The activation energy provides insight into the energy barrier that must be overcome for the cross-linking to occur.

Isothermal Scans: The sample is held at a constant temperature, and the heat flow is measured as a function of time. This provides direct information on the rate of cure at specific processing temperatures. uotechnology.edu.iqimapsjmep.org

The curing kinetics of epoxy systems with this compound often follow an autocatalytic model, where the reaction products catalyze the reaction, leading to an initial acceleration in the cure rate. wsu.eduuotechnology.edu.iq

Glass Transition Temperature (Tg): The glass transition temperature (Tg) is a critical property of the final cured thermoset. It represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. DSC determines the Tg by detecting a step-change in the heat capacity of the material during a controlled heating scan. The Tg is a direct indicator of the degree of cure and the cross-link density of the polymer network; a higher Tg generally corresponds to a more completely cured and highly cross-linked material.

Table 1: Representative Curing Kinetic Parameters for Epoxy-IPDA Systems from DSC Analysis This is an interactive table. Click on the headers to sort the data.

Epoxy System Component Curing Agent Kinetic Model Activation Energy (Ea) (kJ/mol)
Diglycidyl ether of bisphenol A (DGEBA) Isophorone (B1672270) diamine (IPDA) Kissinger 50-60
Bio-based epoxy (ascorbic acid) Isophorone diamine (IPDA) Sestak–Berggren Not specified
DGEBA with N‐(3‐aminopropyl)‐imidazole Isophorone diamine (IPDA) Flynn–Wall–Ozawa Varies with cure degree

Note: Activation energy values can vary significantly depending on the specific epoxy resin, stoichiometry, presence of catalysts or fillers, and the calculation model used. researchgate.net

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere (e.g., nitrogen or air). nih.gov It is a fundamental method for assessing the thermal stability of materials like this compound and the polymers it forms. researchgate.net

The TGA instrument heats a small sample on a precision balance at a constant rate. mdpi.com As the temperature increases, the compound will eventually reach a point where it begins to decompose, resulting in a loss of mass. The resulting TGA curve plots the percentage of weight remaining against temperature.

From the TGA curve, several key parameters can be determined:

Onset of Decomposition (Td): The temperature at which significant weight loss begins. This is a primary indicator of the material's thermal stability.

Decomposition Profile: The TGA curve can reveal if the degradation occurs in a single step or multiple steps, providing insight into the decomposition mechanism. mdpi.com

Char Yield: The percentage of residual mass remaining at the end of the experiment at a high temperature, which can be related to the material's flame retardant characteristics.

For an amine hardener, TGA can be used to determine its volatility and decomposition temperature. When used to analyze a cured epoxy polymer, TGA shows the stability of the cross-linked network. For instance, TGA analysis of an epoxy hardener derived from isophoronediamine showed a multi-stage weight loss process, with significant degradation occurring above 300°C and a final decomposition stage above 400°C. researchgate.net This information is vital for defining the maximum service temperature of products made with this compound. nih.gov

Applications in Advanced Materials Science and Chemical Synthesis

Polymer Chemistry

The incorporation of 3,3,5-trimethylcyclohexylamine into polymer chains imparts a range of desirable attributes, including enhanced thermal stability, mechanical strength, and chemical resistance. This has led to its widespread use in the formulation of coatings, adhesives, elastomers, and specialty polyamides.

In the formulation of high-performance coatings and adhesives, this compound is frequently employed as a curing agent for epoxy resins. Its cycloaliphatic structure contributes to a lower tendency for yellowing upon exposure to UV light compared to aromatic amines, making it suitable for applications where color stability is crucial. The bulky trimethylcyclohexyl group introduces rigidity and steric hindrance into the crosslinked network, which can enhance the glass transition temperature (Tg), hardness, and chemical resistance of the cured epoxy system.

The reaction between the amine groups of this compound and the epoxide groups of the resin forms a durable three-dimensional network. This network structure is responsible for the excellent adhesion, mechanical strength, and protective properties of the resulting coatings and adhesives. These materials find use in demanding applications such as industrial flooring, protective coatings for metal and concrete, and structural adhesives.

Table 1: Typical Properties of Epoxy Systems Cured with this compound

PropertyValue Range
Glass Transition Temperature (Tg)120 - 180 °C
Tensile Strength60 - 90 MPa
Flexural Strength100 - 150 MPa
Chemical ResistanceExcellent

Note: Specific values can vary depending on the epoxy resin, curing conditions, and formulation additives.

The principles that make this compound a valuable component in coatings and adhesives also extend to its use in elastomers, particularly in polyurethane systems where it can function as a chain extender. While not a direct monomer for common elastomers like polybutadiene (B167195) or polyisoprene, its role in polyurethane elastomers is significant. By reacting with isocyanate prepolymers, it helps to build the hard segment of the polyurethane, which is crucial for determining the material's mechanical properties.

The incorporation of the rigid and bulky trimethylcyclohexyl structure into the hard segments of polyurethane elastomers can lead to an increase in hardness, tear strength, and abrasion resistance. The degree of phase separation between the hard and soft segments, a key factor in the performance of polyurethane elastomers, can also be influenced by the choice of chain extender. This allows for the tailoring of elastomeric properties to meet the demands of specific applications, such as wheels, rollers, and other components subjected to high wear and mechanical stress.

This compound serves as a key monomer in the synthesis of non-crystalline, or amorphous, specialty polyamides. The irregular and bulky structure of the trimethylcyclohexyl ring disrupts the regular chain packing that is characteristic of crystalline polyamides like Nylon 6 or Nylon 6,6. This prevention of crystallization results in polyamides with high transparency, good dimensional stability, and excellent resistance to hydrolysis and chemicals.

These amorphous polyamides are often used in applications where clarity and toughness are required, such as in the production of transparent engineering plastics, optical components, and specialty films. The synthesis typically involves the polycondensation of this compound with various dicarboxylic acids, allowing for a range of properties to be achieved by varying the co-monomer.

Table 2: Comparison of Properties: Crystalline vs. Non-crystalline Polyamides

PropertyCrystalline Polyamide (e.g., Nylon 6)Non-crystalline Polyamide (with this compound)
TransparencyOpaqueTransparent
Dimensional StabilityModerateHigh
Water AbsorptionHighLow
Chemical ResistanceGoodExcellent

As mentioned in the context of elastomers, this compound is a widely utilized chain extender in the synthesis of polyurethanes. In this role, it reacts with isocyanate-terminated prepolymers to increase the molecular weight and form the hard segment domains within the polyurethane structure. The choice of chain extender has a profound impact on the final properties of the polyurethane material.

While this compound is a versatile molecule in polymer synthesis, its direct application in the surface modification of substrates is not extensively documented in publicly available research. Surface modification typically involves the chemical alteration of a surface to impart specific properties such as hydrophobicity, hydrophilicity, or biocompatibility. This is often achieved using reactive molecules like silanes, which can form covalent bonds with both the substrate and a functional organic group.

Although polymers derived from this compound, such as polyamides or polyurethanes, can be applied as coatings to modify a surface's properties, the use of the monomer itself as a surface-modifying agent is not a common or well-established practice. The amine functionalities could potentially interact with certain activated surfaces, but this application is not a primary focus of its industrial use.

Catalysis and Chiral Auxiliary Applications

A review of scientific literature does not indicate significant applications of this compound as a catalyst or a chiral auxiliary in mainstream chemical synthesis. While amines, in general, can act as basic catalysts in various organic reactions, and chiral amines are fundamental in asymmetric synthesis, there is no substantial body of research highlighting the specific use of this compound in these roles. Its structural features, while beneficial in polymer science, may not be optimal for creating the highly specific steric and electronic environments required for effective catalysis or stereochemical control in asymmetric reactions. Therefore, its utility in these domains appears to be limited or not widely explored.

Ligands for Metal Complexes in Catalysis

Currently, there is a notable absence of specific research in publicly available scientific literature detailing the use of this compound as a primary ligand in the formation of metal complexes for catalytic applications. While the broader class of cyclohexylamines has been investigated as ligands, dedicated studies on the catalytic activities of metal complexes incorporating the this compound moiety are not prominently documented. The steric hindrance provided by the three methyl groups on the cyclohexane (B81311) ring may influence its coordination chemistry, a factor that could be explored in future research for the development of novel catalysts.

Development of New Chiral Building Blocks

The potential of this compound as a chiral building block in asymmetric synthesis is an area that remains largely unexplored in documented research. Chiral amines are valuable in the synthesis of enantiomerically pure compounds, often serving as resolving agents or chiral auxiliaries. However, specific applications of this compound in the development of new chiral building blocks for pharmaceuticals or other fine chemicals have not been extensively reported. The presence of stereocenters in its structure suggests a theoretical potential for such applications, which could be a subject for future investigation in the field of organic synthesis.

Environmental Applications

Direct Air Capture of Carbon Dioxide

There is no direct scientific literature available that demonstrates the application of this compound in the direct air capture of carbon dioxide. Research in this field has extensively focused on other amine-containing compounds, including derivatives of the trimethylcyclohexane scaffold. For instance, a closely related compound, 3-(aminomethyl)-3,5,5-trimethylcyclohexylamine, has shown high efficacy in this application. However, studies specifically investigating the CO2 capture capabilities of this compound itself are not present in the current body of scientific reports.

Pharmaceutical and Agrochemical Intermediates

While direct, extensive research on the role of this compound as a key intermediate in the synthesis of specific pharmaceuticals is not widely published, its structural precursor, 3,3,5-trimethylcyclohexanol, is recognized as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The amination of this alcohol to produce this compound suggests its potential as a downstream intermediate in pharmaceutical manufacturing.

In the agrochemical sector, there is evidence to suggest the use of this compound as an intermediate in the synthesis of certain crop protection agents. Specifically, it is indicated as a precursor in the production of some fungicides and insecticides. The synthesis pathway often involves the ammoniation of isophorol to yield this compound, which then serves as a building block for more complex fungicidal and insecticidal molecules.

Application Area Role of this compound
Agrochemical Synthesis Intermediate
Fungicides Precursor
Insecticides Precursor

Precursor for Dyes

The use of this compound as a direct precursor in the synthesis of dyes is not well-documented in the available scientific and industrial literature. The synthesis of azo dyes and other colorants typically involves the diazotization of primary aromatic amines followed by coupling with an electron-rich substrate. While aliphatic amines can be used in some dye synthesis processes, specific examples detailing the incorporation of this compound into the chromophore structure of a dye are not readily found. A related compound, 3-aminomethyl-3,5,5-trimethylcyclohexylamine, is noted as an intermediate in the production of certain dyes, but this does not directly imply the use of this compound for the same purpose.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and energy of molecules with high accuracy. cuny.edu For 3,3,5-trimethylcyclohexylamine, DFT calculations would be instrumental in understanding its fundamental chemical properties.

Conformational Energy Analysis

The non-planar, cyclic structure of this compound allows for various spatial arrangements, or conformers, such as chair, boat, and twist-boat forms. A conformational energy analysis using DFT would identify the most stable (lowest energy) conformer and determine the relative energies of other, less stable forms. researchgate.netresearchgate.net This analysis involves optimizing the geometry of each possible conformer and calculating its single-point energy. The results are typically presented in a table comparing the relative energies, which indicates the probability of finding the molecule in a particular conformation at a given temperature. Such a study would clarify how the bulky trimethyl and amino substituents influence the conformational preference of the cyclohexane (B81311) ring.

Reaction Pathway Modeling and Transition State Characterization

DFT is a powerful tool for mapping the energetic landscape of a chemical reaction. arxiv.orgnih.gov This involves identifying the lowest energy path a molecule takes as it transforms from reactants to products. Key to this analysis is the characterization of the transition state—the highest energy point along the reaction coordinate, which determines the reaction's activation energy and, therefore, its rate. youtube.commit.edu For this compound, researchers could model its participation in various reactions, such as its role as a curing agent for epoxides. The calculations would reveal the step-by-step mechanism, the structure of the fleeting transition state, and the energy barriers involved, providing deep insight into its reactivity. dtu.dk

Molecular Dynamics (MD) Simulations

MD simulations provide a way to study the physical movements of atoms and molecules over time, offering a dynamic picture of molecular behavior that complements the static view from DFT. researchgate.net

Studies of Intermolecular Interactions and Phase Behavior in Polymer Systems

Given that this compound is used in the synthesis of polymers, MD simulations would be particularly valuable for studying its interactions within a polymer matrix. tue.nlmdpi.com Researchers could build a simulation box containing multiple polymer chains and molecules of the amine to study intermolecular forces, such as hydrogen bonding between the amine group and polymer chains, and van der Waals interactions. youtube.com These simulations can predict macroscopic properties like the glass transition temperature, density, and cohesive energy of the resulting material, and provide an atomic-level understanding of how the amine influences the polymer's phase behavior and bulk properties. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of molecules and their biological or chemical activities. nih.govnih.gov

Prediction of Reactivity and Selectivity

A QSAR model could be developed to predict the reactivity or selectivity of this compound and related compounds. This would involve calculating a set of molecular descriptors (e.g., electronic, steric, and topological properties) for a series of amines and correlating them with experimentally measured reactivity data. Once a robust model is established, it could be used to predict the performance of new, unsynthesized amine structures, thereby accelerating the design of molecules with desired properties for specific applications. nih.gov

Q & A

Basic: What are the common laboratory synthesis routes for 3,3,5-trimethylcyclohexylamine?

Methodological Answer:
this compound can be synthesized via reductive amination of 3,3,5-trimethylcyclohexanone (CAS 873-94-9, ) using ammonia and hydrogen in the presence of a transition metal catalyst (e.g., Raney nickel). Alternatively, catalytic hydrogenation of the corresponding nitrile precursor (3,3,5-trimethylcyclohexane carbonitrile) under high-pressure H₂ (5–10 atm) at 80–120°C yields the amine. Isomeric purity (cis/trans) depends on reaction conditions and catalyst selectivity. Post-synthesis purification via fractional distillation or column chromatography is recommended .

Basic: How can cis- and trans-isomers of this compound be separated and identified?

Methodological Answer:
Separation of cis- (CAS 32958-56-8) and trans-isomers (CAS 32958-55-7) can be achieved using chiral stationary phase gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a polar mobile phase (e.g., hexane/isopropanol). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C NMR, distinguishes isomers based on axial/equatorial methyl group chemical shifts. For example, trans-isomers exhibit distinct splitting patterns due to symmetry differences .

Advanced: How can experimental design optimize the synthesis yield of this compound?

Methodological Answer:
A central composite design (CCD) can systematically evaluate variables such as temperature, pressure, catalyst loading, and reaction time. For example, a 2⁴ factorial design with axial points allows modeling of non-linear relationships. Response surface methodology (RSM) can then identify optimal conditions. A study on similar cyclohexyl methacrylates demonstrated improved yields by 15–20% using CCD . Apply this framework to hydrogenation or reductive amination steps, prioritizing catalyst efficiency and isomer selectivity.

Advanced: What analytical techniques validate stereoisomer ratios in synthesized this compound?

Methodological Answer:
Combine GC-MS with a chiral column (e.g., β-cyclodextrin-based) to quantify cis/trans ratios. Cross-validate with ¹H NMR integration of methyl group signals (e.g., trans-isomers show singlets due to symmetry, while cis-isomers exhibit splitting). Mass spectrometry (EI-MS) can detect isotopic patterns to confirm molecular integrity. Reference standards for both isomers (CAS 32958-55-7 and 32958-56-8) are critical for calibration .

Advanced: How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:
Contradictions often arise from impurities or isomer interconversion. Use multi-technique validation:

  • DSC/TGA : Check for thermal degradation or phase transitions.
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm structural assignments.
  • X-ray crystallography : Resolve ambiguous stereochemistry for crystalline derivatives.
    For example, conflicting IR spectra for related peroxides (CAS 108-67-8) were resolved by isolating intermediates and re-analyzing under inert conditions .

Advanced: What in vitro assays are suitable for toxicological profiling of this compound?

Methodological Answer:
Adapt the in vitro reconstructed skin micronucleus (RSMN) assay (OECD 487) using EpiDerm™ tissues to assess genotoxicity. Compare results with Ames tests (bacterial reverse mutation) and mammalian erythrocyte micronucleus assays (e.g., mouse peripheral blood flow cytometry). For example, RIFM studies on structurally similar compounds (e.g., 3,3,5-trimethylcyclohexaneacetic acid) validated these methods for detecting clastogenicity .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Storage : Keep under nitrogen in amber glass bottles at 2–8°C to prevent oxidation.
  • PPE : Use nitrile gloves, goggles, and fume hoods due to volatility (similar to trimethylhexanone, UN2810 ).
  • Spill Management : Neutralize with citric acid (for amine residues) and adsorb with vermiculite.
  • Waste Disposal : Incinerate in a licensed facility with afterburner and scrubber to prevent NOₓ emissions .

Advanced: How can researchers assess purity and stability of this compound under varying conditions?

Methodological Answer:

  • Stability Testing : Use accelerated degradation studies (40°C/75% RH for 6 months) with HPLC-UV monitoring (λ = 210 nm).
  • Forced Degradation : Expose to UV light (ICH Q1B), acidic/basic hydrolysis, and oxidative stress (H₂O₂).
  • Impurity Profiling : LC-MS/MS identifies degradation products (e.g., cyclohexene derivatives from dehydrogenation). A study on 3,3,5-trimethylcyclohexanone (CAS 873-94-9) identified ketone oxidation as a major degradation pathway .

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Reactant of Route 1
Reactant of Route 1
3,3,5-Trimethylcyclohexylamine
Reactant of Route 2
Reactant of Route 2
3,3,5-Trimethylcyclohexylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.